Thiophene, 2-methoxy-5-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 2-methoxy-5-(methylthio)- is an organic compound with the molecular formula C6H8OS
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiophene, 2-methoxy-5-(methylthio)- typically involves the introduction of methoxy and methylthio groups to the thiophene ring. One common method is the electrophilic substitution reaction, where thiophene is treated with appropriate reagents to introduce the desired substituents. For instance, the reaction of thiophene with methoxy and methylthio reagents under controlled conditions can yield the target compound .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale electrophilic substitution reactions. The process requires precise control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Thiophene, 2-methoxy-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler thiophene derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxy or methylthio groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
Thiophene, 2-methoxy-5-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of conductive polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of thiophene, 2-methoxy-5-(methylthio)- involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, where the sulfur atom in the thiophene ring acts as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .
Vergleich Mit ähnlichen Verbindungen
Thiophene, 2-(methylthio)-: Similar structure but lacks the methoxy group.
Thiophene, 2-methyl-5-(methylthio)-: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness: Thiophene, 2-methoxy-5-(methylthio)- is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
71908-74-2 |
---|---|
Molekularformel |
C6H8OS2 |
Molekulargewicht |
160.3 g/mol |
IUPAC-Name |
2-methoxy-5-methylsulfanylthiophene |
InChI |
InChI=1S/C6H8OS2/c1-7-5-3-4-6(8-2)9-5/h3-4H,1-2H3 |
InChI-Schlüssel |
JVTYNIBJRXAXEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(S1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.